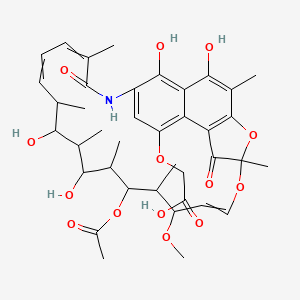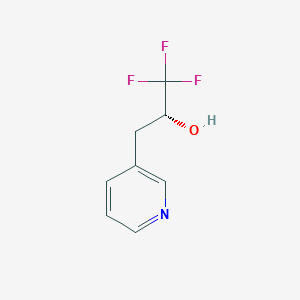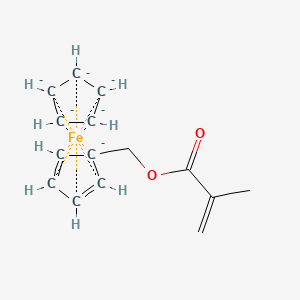
Rifaximin Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B involves the fermentation of Amycolatopsis mediterranei. The biosynthesis begins with the formation of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is part of the naphthalene aromatic moiety in rifamycin B . The process includes several enzymatic steps that lead to the formation of the macrocyclic intermediate, proansamycin X, which is further modified to produce rifamycin B .
Industrial Production Methods: Industrial production of rifamycin B typically involves large-scale fermentation processes. Optimized fermentation conditions, including the use of specific nutritional components like soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital, have been shown to significantly enhance rifamycin B production . Continuous flow synthesis methods have also been explored to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Rifamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of rifamycin B can lead to the formation of rifamycin SV, which is a key intermediate for synthesizing other rifamycin derivatives .
Common Reagents and Conditions: Common reagents used in the chemical reactions of rifamycin B include iron(III) for reduction reactions and tert-butylamine for continuous flow synthesis . The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.
Major Products: The major products formed from the reactions of rifamycin B include rifamycin SV, rifampicin, and other derivatives like rifabutin and rifapentine .
Applications De Recherche Scientifique
Rifamycin B has a wide range of applications in scientific research:
Mécanisme D'action
Rifamycin B exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the transcription process . This inhibition is highly specific to bacterial RNA polymerase, making rifamycin B and its derivatives effective against a broad spectrum of bacteria .
Comparaison Avec Des Composés Similaires
- Rifampicin
- Rifabutin
- Rifapentine
- Rifalazil
- Rifaximin
Comparison: Rifamycin B is unique in its structure and serves as the parent compound for many derivatives. Compared to rifampicin, rifabutin, and rifapentine, rifamycin B has a distinct naphthalene aromatic moiety that is crucial for its biosynthesis . While rifampicin is widely used for tuberculosis treatment, rifabutin and rifapentine are preferred for their pharmacokinetic properties and reduced drug interactions . Rifaximin, on the other hand, is primarily used for treating traveler’s diarrhea .
Propriétés
IUPAC Name |
2-[(13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCRTQCPJICLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)


![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)



![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
